1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-formylfuran-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-7-9-1-2-10(16-9)12-5-3-8(4-6-12)11(14)15/h1-2,7-8H,3-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCUBKWEUNGUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-formylfuran-2-carboxylic acid with piperidine under specific reaction conditions . The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: 1-(5-Carboxyfuran-2-yl)piperidine-4-carboxylic acid.
Reduction: 1-(5-Hydroxymethylfuran-2-yl)piperidine-4-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group and carboxylic acid group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic Acid
- Structural Difference : The formyl group (-CHO) in the target compound is replaced with an ethyl group (-CH₂CH₃) on the furan ring.
- Properties: Molecular Weight: 263.28 g/mol (vs. 237.23 g/mol for the formyl analog). Physical State: Powder, stored at room temperature .
- Applications : Listed under carboxylic acids and piperidines in American Elements' catalog, suggesting use in organic synthesis .
1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic Acid (THCP)
- Structural Difference : The furan ring is saturated (tetrahydrofuran), removing aromaticity and introducing a more flexible, oxygen-containing ring.
- Properties: Catalytic Utility: Demonstrated efficacy in synthesizing pyrrolidines, indolines, and β-amino alcohols, highlighting its role as a catalyst in pharmaceutical intermediates . Stability: The saturated tetrahydrofuran ring may confer greater stability under acidic or oxidative conditions compared to the aromatic furan derivative.
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic Acid Hydrochloride
- Structural Difference : Replaces the 5-formylfuran group with a 5-chloropyridyl moiety.
- Properties :
- Molecular Weight : 277.15 g/mol (as hydrochloride salt).
- Solubility : The hydrochloride salt form enhances aqueous solubility, advantageous for biological testing .
- Electronic Effects : The electron-withdrawing chlorine on the pyridine ring may increase the compound’s acidity and influence binding interactions in medicinal chemistry applications.
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic Acid
- Structural Difference : Features a trifluoromethyl (-CF₃) group on a pyridine ring instead of the formylfuran.
- Properties: Thermal Stability: Melting point of 162–164°C, indicating robust thermal stability .
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
- Structural Difference : Substitutes the formylfuran group with an ethoxycarbonyl (-COOEt) moiety.
- Properties :
- Lipophilicity : Higher Log P value due to the ethoxy group, likely improving membrane permeability.
- Solubility : Log S = -2.3 (moderate aqueous solubility) .
- Synthetic Utility : Used in peptide coupling reactions, with detailed protocols for preparation under basic conditions (e.g., NaOH catalysis) .
Biological Activity
1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid is a compound that integrates a furan moiety with a piperidine structure, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 5-formylfuran with piperidine derivatives. Techniques such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction time. The structure can be confirmed using spectroscopic methods including NMR and IR spectroscopy.
Antibacterial Activity
Studies have shown that piperidine derivatives exhibit significant antibacterial properties. For example, compounds similar to this compound have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. In one study, several synthesized compounds showed IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating their potential as antibacterial agents .
Anticancer Activity
The antiproliferative effects of piperidine derivatives have been evaluated against different human cancer cell lines. For instance, compounds containing the piperidine nucleus have shown moderate cytotoxicity against HL-60 leukemia cells with IC50 values reported between 19 µM and 42 µM . The mechanism of action is believed to involve the induction of oxidative stress in cancer cells, leading to cell death.
Enzyme Inhibition
This compound may also act as an inhibitor of key enzymes involved in various physiological processes. Acetylcholinesterase (AChE) inhibition is particularly noteworthy due to its implications in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been reported to inhibit AChE with varying degrees of potency .
Case Studies
Several studies have highlighted the biological potential of piperidine derivatives:
- Antibacterial Screening : A series of synthesized piperidine derivatives were evaluated for their antibacterial properties against multiple strains. Compounds exhibited varying degrees of activity, with some achieving IC50 values significantly lower than standard antibiotics .
- Cytotoxicity Assays : In vitro assays against cancer cell lines demonstrated that certain derivatives could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .
- Enzyme Interaction Studies : The binding affinity of these compounds to bovine serum albumin (BSA) was assessed, providing insights into their pharmacokinetics and potential therapeutic efficacy .
Summary of Findings
| Activity | IC50 Values (µM) | Notes |
|---|---|---|
| Antibacterial | 1.13 - 6.28 | Effective against Salmonella typhi, Bacillus subtilis |
| Anticancer | 19 - 42 | Moderate cytotoxicity in HL-60 leukemia cells |
| AChE Inhibition | Varies | Potential treatment for neurodegenerative diseases |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving piperidine ring functionalization and furan-formyl coupling is typical. For example, piperidine-4-carboxylic acid derivatives are often synthesized via nucleophilic substitution or coupling reactions under controlled temperatures (e.g., 93–96°C for hydrolysis steps) and inert atmospheres to prevent side reactions . Intermediate purification using column chromatography and characterization via H/C NMR ensures structural fidelity. Optimization may involve adjusting catalysts (e.g., palladium acetate for cross-coupling) or solvent systems (e.g., tert-butyl alcohol for improved solubility) .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodology :
- Spectroscopy : H/C NMR confirms substituent positions and ring conformations. IR spectroscopy verifies functional groups (e.g., formyl C=O stretch at ~1700 cm) .
- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity (>95% by area normalization) .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 217–219°C for related piperidine-carboxylic acids) .
Q. How should researchers address the lack of toxicity data for this compound?
- Methodology : Conduct tiered assessments:
- In vitro assays : Use cell viability assays (e.g., MTT on HEK-293 or HepG2 cells) to screen for acute cytotoxicity .
- QSAR modeling : Predict toxicity using structural analogs (e.g., 5-(Trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid) with known toxicological profiles .
- Ecotoxicity : Perform algal growth inhibition or Daphnia magna assays to estimate environmental risks .
Advanced Research Questions
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., logP, melting points)?
- Methodology :
- Reproducibility checks : Replicate synthesis and characterization under standardized conditions (e.g., identical solvent systems, heating rates for DSC) .
- Computational validation : Compare experimental logP values (-0.194 to 0.283) with predictions from software like ACD/Labs or ChemAxon to identify outliers .
- Interlaboratory studies : Collaborate to validate data using shared reference standards .
Q. How can structural modifications enhance bioactivity while maintaining metabolic stability?
- Methodology :
- SAR studies : Replace the formyl group with bioisosteres (e.g., nitro or cyano) to assess impact on target binding (e.g., enzyme inhibition) .
- Prodrug design : Esterify the carboxylic acid to improve membrane permeability, followed by in vitro hydrolysis studies .
- Metabolic profiling : Use liver microsomes or hepatocytes to identify degradation pathways and guide stabilization (e.g., fluorination of labile positions) .
Q. What experimental designs mitigate challenges in multi-step synthesis (e.g., intermediate instability)?
- Methodology :
- Protecting groups : Temporarily block reactive sites (e.g., Boc-protection for piperidine amines) to prevent unwanted side reactions .
- In situ monitoring : Employ real-time FTIR or LC-MS to detect unstable intermediates and adjust reaction parameters promptly .
- Low-temperature steps : Conduct sensitive reactions (e.g., formylation) at 0–5°C to minimize decomposition .
Q. How can stability under varying storage conditions be systematically evaluated?
- Methodology :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products via LC-MS .
- Long-term stability : Store aliquots at -20°C, 4°C, and room temperature, analyzing purity monthly for 6–12 months .
- Excipient compatibility : Test formulations with common stabilizers (e.g., cyclodextrins) to enhance shelf life .
Tables for Key Data
Table 1 : Physicochemical Properties of Related Piperidine-Carboxylic Acids
Table 2 : Recommended Analytical Methods for Stability Testing
| Parameter | Technique | Conditions | Reference |
|---|---|---|---|
| Purity | HPLC-UV | C18 column, 0.1% TFA in H2O/MeCN | |
| Degradation products | LC-MS/MS | ESI+ mode, m/z 100–1000 | |
| Thermal stability | DSC | Heating rate: 10°C/min, N2 atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
